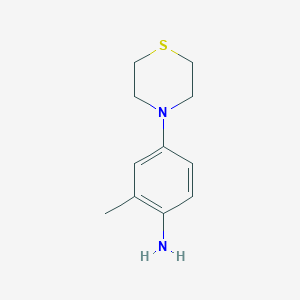

N-(2,4-difluorophenyl)-2-hydroxyacetamide

Overview

Description

N-(2,4-difluorophenyl)-2-hydroxyacetamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific type of enzyme, which makes it useful for studying the physiological and biochemical effects of this enzyme in various systems.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

Synthesis and Characterization : The synthesis of N-Aryl-N-isopropyl-2-hydroxyacetamides, closely related to N-(2,4-difluorophenyl)-2-hydroxyacetamide, has been explored as important intermediates in pesticides. The synthesis involves N-alkylation, N-chloroacetylation, esterification, and transesterification processes. The chemical structures are characterized using NMR and CIMS techniques (Z. Shu, 2001).

Crystal Structure and Antifungal Activity : Novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, synthesized from α-hydroxyacetamide, showed moderate antifungal activity. Their crystal structures were analyzed using NMR and X-ray analysis (Hui-Hui Yang et al., 2017).

Pharmacological and Biochemical Studies

- Antiplasmodial Properties : N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, structurally related to N-(2,4-difluorophenyl)-2-hydroxyacetamide, were evaluated for in vitro antiplasmodial properties against Plasmodium falciparum. The study revealed potential biological activity and insights into their mode of action against the plasmodial parasite (M. Mphahlele et al., 2017).

Chemical and Environmental Analysis

- Photocatalytic Oxidation Study : The photocatalytic oxidation of 2,4-dichlorophenol by CdS was investigated, considering the role of thioacetamide as a 'bridge' in the process. This study provides insights into the chemical reactions and environmental implications of related acetamide compounds (Walter Z. Tang & C. Huang, 1995).

Radiolytic Stability Studies

- Radiation Stability Assessment : The stability of N,N-di-alkyl-2-hydroxyacetamide derivatives under gamma irradiation was examined, offering insights into the radiolytic stability of such compounds (T. Prathibha et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-(2,4-difluorophenyl)-2-hydroxyacetamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

N-(2,4-difluorophenyl)-2-hydroxyacetamide: interacts with its targets by binding to their active sites, thereby modulating their activities . The compound’s interaction with these targets leads to changes in their functions, which can result in altered cellular processes .

Biochemical Pathways

The interaction of N-(2,4-difluorophenyl)-2-hydroxyacetamide with its targets affects various biochemical pathways. These pathways are associated with cell growth, proliferation, and survival . The downstream effects of these pathway alterations can lead to changes in cellular behavior .

Pharmacokinetics

The pharmacokinetic properties of N-(2,4-difluorophenyl)-2-hydroxyacetamide The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of N-(2,4-difluorophenyl)-2-hydroxyacetamide ’s action are primarily due to its interaction with its targets and the subsequent changes in cellular processes . These effects can include alterations in cell growth, proliferation, and survival .

Action Environment

The action, efficacy, and stability of N-(2,4-difluorophenyl)-2-hydroxyacetamide can be influenced by various environmental factors. These factors can include the cellular environment, the presence of other molecules, and the physiological state of the organism

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-2-7(6(10)3-5)11-8(13)4-12/h1-3,12H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJWOXOLPJSKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

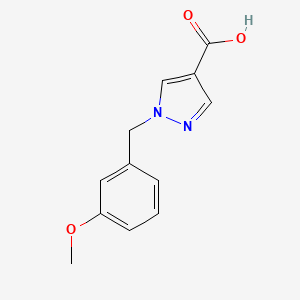

C1=CC(=C(C=C1F)F)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-hydroxyacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)

![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)

![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)